molecular formula C10H10ClF3N2O B1527825 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol CAS No. 1219980-80-9

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol

Cat. No.: B1527825
CAS No.: 1219980-80-9
M. Wt: 266.65 g/mol
InChI Key: LCTHUZSMYUAYEC-UHFFFAOYSA-N
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Description

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol” is a chemical compound with the molecular weight of 279.69 . Its IUPAC name is 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methylpiperazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.69 . It is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the sources.

Scientific Research Applications

Synthesis and Catalysis

  • The compound has been utilized in synthetic chemistry, particularly in the formation of polycyclic systems and pyrrolidines, showcasing its role in efficient and selective synthesis processes. For instance, sulfonamides, including compounds structurally related to 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, have been studied for their ability to act as terminators in cationic cyclisations, leading to the formation of pyrrolidines and polycyclic systems under controlled conditions (Haskins & Knight, 2002).

Anticancer Research

  • Research into compounds structurally similar to this compound has indicated potential anticancer applications. For example, derivatives have been identified as apoptosis inducers in cancer cell lines, offering insights into their potential as anticancer agents. A study identified a compound inducing apoptosis and showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Anion Receptor Chemistry

  • Fluorinated derivatives have been synthesized for use as neutral anion receptors, demonstrating enhanced affinity for anions such as fluoride, chloride, or dihydrogen phosphate. This suggests applications in sensor technology and the selective detection of anions (Anzenbacher et al., 2000).

Molecular Interaction and Structure

  • Studies on related compounds have explored their interactions with DNA, antimicrobial activities, and structural properties, contributing to the understanding of their functional applications in medicinal chemistry and biochemistry. Investigations into the antimicrobial activities and DNA interaction of chloro- and trifluoromethyl-substituted pyridines provide insights into their potential for therapeutic use (Evecen et al., 2017).

Safety and Hazards

This compound may cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-15-9(8)16-2-1-7(17)5-16/h3-4,7,17H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTHUZSMYUAYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190916
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-80-9
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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